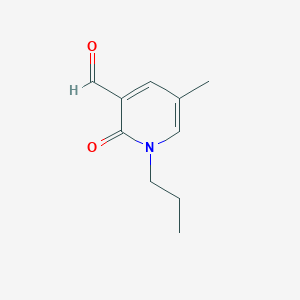![molecular formula C7H5ClN2O B13106983 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole is a heterocyclic aromatic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions at the chloro and methyl positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antiviral, and antibacterial agents.
Material Science: Employed in the development of high-energy materials and electrochemically stable compounds for organic light-emitting diodes (OLEDs).
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar applications in medicinal chemistry and material science.
1,3,4-Oxadiazole: Known for its use in designing bioactive molecules and high-energy materials.
Thiazole: A heterocyclic compound with a sulfur atom, used in various pharmaceutical applications.
Uniqueness
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups provide sites for further functionalization, making it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H5ClN2O |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
4-chloro-5-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 |
InChI-Schlüssel |
BPYMLPOGQXFONL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NON=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


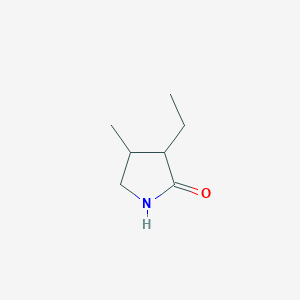
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)

![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
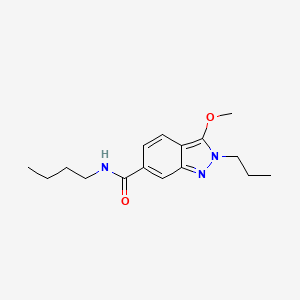

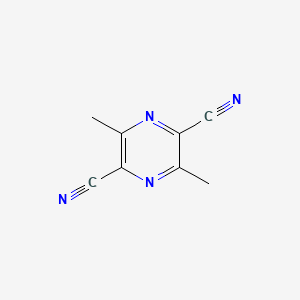
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
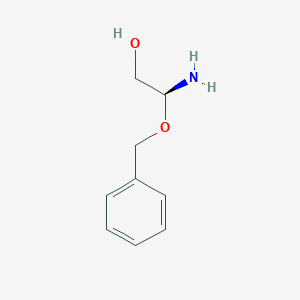
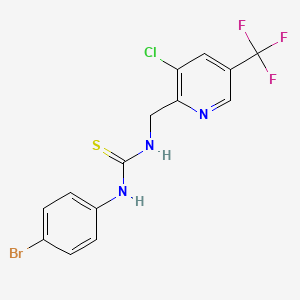
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
